![molecular formula C12H12ClNOS B4793451 3-chloro-N-propyl-1-benzothiophene-2-carboxamide](/img/structure/B4793451.png)
3-chloro-N-propyl-1-benzothiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 3-chloro-N-propyl-1-benzothiophene-2-carboxamide derivatives involves various chemical reactions. One approach includes reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides to form 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides. Modifications of the chloroformamidine group in these compounds allow for the production of new compounds through the introduction of O-, S-, or N-nucleophiles (Ried, Oremek, & Guryn, 1980).
Molecular Structure Analysis
Structural studies of 3-chloro-N-propyl-1-benzothiophene-2-carboxamide derivatives, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, reveal intricate details about their crystalline formation. These studies show that the compound crystallizes in the monoclinic system, with specific dimensions and angles defining its structure. Hydrogen bonds, π—π, and CH—π interactions contribute to the stability of the structure (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Reactions and Properties
The reactivity of 3-chloro-N-propyl-1-benzothiophene-2-carboxamide derivatives towards various nucleophiles is a key aspect of their chemical properties. For instance, the reaction with anthranilic acid in pyridine demonstrates the compound's versatility in forming new derivatives with potential antibacterial and antifungal activities (Naganagowda & Petsom, 2011).
Mechanism of Action
Mode of Action
It is known that the compound can be used in the synthesis of other compounds, such as 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide is currently unknown
properties
IUPAC Name |
3-chloro-N-propyl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-2-7-14-12(15)11-10(13)8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANJXPHQYAMFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-propyl-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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